Amino-(4-benzyloxy-phenyl)-acetic acid
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Overview
Description
Amino-(4-benzyloxy-phenyl)-acetic acid is an organic compound that belongs to the class of amino acids It features a benzyl ether group attached to the phenyl ring, which is further connected to an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(4-benzyloxy-phenyl)-acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-benzyloxybenzaldehyde.
Formation of Amino-(4-benzyloxy-phenyl)-acetonitrile: The aldehyde is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Amino-(4-benzyloxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid, while reduction could produce benzyloxyphenylethylamine.
Scientific Research Applications
Amino-(4-benzyloxy-phenyl)-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino-(4-benzyloxy-phenyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Amino-(4-methoxy-phenyl)-acetic acid
- Amino-(4-ethoxy-phenyl)-acetic acid
- Amino-(4-propoxy-phenyl)-acetic acid
Uniqueness
Amino-(4-benzyloxy-phenyl)-acetic acid is unique due to the presence of the benzyl ether group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Biological Activity
Amino-(4-benzyloxy-phenyl)-acetic acid is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl ether group that enhances its binding affinity to biological targets, such as enzymes and receptors. The presence of the amino group contributes to its solubility and potential interaction with biological systems.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including monoamine oxidase B (MAO-B) and cholinesterases (ChEs). These enzymes play critical roles in neurotransmitter metabolism and are implicated in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are vital for cellular function. For instance, studies have indicated its potential as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism .
Biological Activities
This compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress, which is linked to various diseases, including cancer and neurodegeneration.
- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- In vitro Studies : The compound demonstrated significant inhibition of MAO-B with IC50 values in the nanomolar range, indicating potent activity . Additionally, it showed promising results in enzyme kinetics studies against ChEs, suggesting its multi-targeting capabilities.
- In vivo Efficacy : In animal models, particularly those induced with streptozotocin (STZ), the compound effectively reduced vascular leakage associated with diabetic retinopathy, showcasing its therapeutic promise for ocular diseases .
Case Studies
Several case studies highlight the potential applications of this compound:
- Diabetic Retinopathy Model : In a study involving STZ-induced diabetic rats, systemic administration of the compound significantly reduced retinal vascular leakage, aligning with non-diabetic control levels at comparable dosages .
- Neuroprotection Studies : Investigations into its neuroprotective effects revealed that the compound could attenuate neuroinflammation and promote neuronal survival in models of neurodegeneration .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-amino-2-(4-phenylmethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQBQIJCPWCCQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392570 |
Source
|
Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72028-74-1 |
Source
|
Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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